molecular formula C11H10F2O2 B2369719 4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid CAS No. 2155855-53-9

4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid

Cat. No.: B2369719
CAS No.: 2155855-53-9
M. Wt: 212.196
InChI Key: ZIIWLNDOLOJNHX-UHFFFAOYSA-N
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Description

4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid is a chemical compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a difluoromethylcyclopropyl group

Preparation Methods

The synthesis of 4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of specific solvents and catalysts.

Chemical Reactions Analysis

4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethylcyclopropyl group can modulate the compound’s binding affinity and selectivity, influencing its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

4-(2,2-Difluoro-1-methylcyclopropyl)benzoic acid can be compared with other benzoic acid derivatives, such as:

    4-Methylbenzoic acid: Lacks the difluoromethylcyclopropyl group, resulting in different chemical and biological properties.

    4-Chlorobenzoic acid: Contains a chlorine atom instead of the difluoromethylcyclopropyl group, leading to variations in reactivity and applications.

    4-Fluorobenzoic acid:

The uniqueness of this compound lies in its difluoromethylcyclopropyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2,2-difluoro-1-methylcyclopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-10(6-11(10,12)13)8-4-2-7(3-5-8)9(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIWLNDOLOJNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-53-9
Record name 4-(2,2-difluoro-1-methylcyclopropyl)benzoic acid
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